molecular formula C21H36O3 B13414855 5a-Pregane-3b,6a,20b-triol

5a-Pregane-3b,6a,20b-triol

Cat. No.: B13414855
M. Wt: 336.5 g/mol
InChI Key: SWHHMTKXNOSPLE-BNFWUTEXSA-N
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Description

Contextualization within the Pregnane (B1235032) Steroid Family and Related Steroid Nomenclature

To understand 5a-Pregnane-3b,6a,20b-triol, one must first grasp the fundamentals of steroid nomenclature. Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. The term "pregnane" refers to a C21 steroid, meaning it possesses a 21-carbon atom framework, which serves as the parent structure for critical hormones like progestogens. wikipedia.org

The name "5a-Pregnane-3b,6a,20b-triol" systematically deconstructs the molecule's unique structure:

5a (alpha): This prefix denotes the stereochemistry at the junction of the first two rings (A and B) of the steroid nucleus. The "alpha" configuration indicates that the hydrogen atom at carbon position 5 is oriented below the plane of the rings, resulting in a trans-fused A/B ring system. iupac.org

Pregnane: This identifies the core C21 steroid skeleton. wikipedia.org

3b, 6a, 20b-triol: This part of the name specifies the presence and spatial orientation of three hydroxyl (-OH) groups. The numbers (3, 6, and 20) indicate the carbon atoms to which these groups are attached. The letters (β for beta, α for alpha) describe their orientation relative to the plane of the steroid molecule. A beta (β) substituent is oriented above the plane, while an alpha (α) substituent is oriented below. iupac.org

Therefore, 5a-Pregnane-3b,6a,20b-triol is a derivative of pregnane featuring hydroxyl groups at positions 3 (beta), 6 (alpha), and 20 (beta), with a specific A/B ring fusion. It is understood to be a metabolite, formed through a series of enzymatic reactions from precursor steroids like progesterone (B1679170). wikipedia.orgcymitquimica.com The metabolic pathway involves reduction and hydroxylation steps. For instance, progesterone can undergo reduction to 5α-dihydroprogesterone, followed by further enzymatic modifications, including hydroxylations at various positions. wikipedia.org The 6α-hydroxylation is a known route in progesterone metabolism. wikipedia.org

Interactive Table: Structure of 5a-Pregnane-3b,6a,20b-triol

Feature Description
Core Skeleton Pregnane (C21)
Ring Fusion (C5) 5-alpha (trans)
Functional Groups Three hydroxyl (-OH) groups
Hydroxyl Position 1 C-3 (beta orientation)
Hydroxyl Position 2 C-6 (alpha orientation)
Hydroxyl Position 3 C-20 (beta orientation)

Overview of Scholarly Research Trajectories for Pregnane Triols

Research on pregnane triols, a class of steroid metabolites that includes 5a-Pregnane-3b,6a,20b-triol, has primarily focused on their role as indicators of steroid metabolism and their potential as biomarkers in various physiological and pathological states. While specific research on 5a-Pregnane-3b,6a,20b-triol is limited, the broader investigation into related compounds provides a valuable scientific context.

A significant area of research has been the identification and quantification of pregnane triols in urine to understand adrenal gland function. For example, the measurement of pregnanetriol (B129160) (specifically 5β-pregnane-3α,17α,20α-triol), a metabolite of 17α-hydroxyprogesterone, is a key diagnostic tool for congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands. wikipedia.orgsigmaaldrich.comnih.gov Elevated levels of urinary pregnanetriol are indicative of enzyme deficiencies, such as 21-hydroxylase deficiency. sigmaaldrich.comnih.gov Similarly, another related compound, pregnanetriolone, is used as a marker for diagnosing and monitoring CAH. wikipedia.org

Studies have also explored the metabolic pathways that produce these triols. The formation of pregnane triols from progesterone and other precursors involves a complex series of enzyme-catalyzed reactions. ontosight.aioup.com Research has delved into the isolation and characterization of various pregnane metabolites from human urine to map these intricate metabolic networks. ontosight.aijst.go.jpnih.gov For instance, one study focused on isolating pregnane-3α, 17α, 20α-triol to be used as a standard for quantitative analysis. jst.go.jp

Furthermore, the interaction of pregnane derivatives with nuclear receptors has been a subject of investigation. The Pregnane X Receptor (PXR) is a nuclear receptor activated by a wide range of substances, including various pregnanes. wikipedia.org This receptor plays a crucial role in regulating the metabolism of steroids, bile acids, and xenobiotics (foreign compounds). wikipedia.orgpnas.org Research into PXR helps to elucidate how the body senses and responds to the presence of these steroid metabolites.

Interactive Table: Research on Pregnane Triols and Related Metabolites

Research Focus Key Findings Related Compounds
Biomarkers for Disease Urinary pregnanetriol is a key biomarker for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency. wikipedia.orgsigmaaldrich.comoup.com 5β-Pregnane-3α,17α,20α-triol, Pregnanetriolone
Metabolic Pathways Pregnane triols are metabolites of progesterone and 17α-hydroxyprogesterone, formed through enzymatic reduction and hydroxylation. wikipedia.orgfda.govdrugbank.com Progesterone, 17α-hydroxyprogesterone, Pregnanediol
Isolation & Identification Methods have been developed to isolate and identify specific pregnane triols from urine for use as analytical standards and to study metabolic pathways. jst.go.jpnih.gov Pregnane-3α,17α,20α-triol
Receptor Interaction The Pregnane X Receptor (PXR) is activated by various pregnane steroids, regulating the metabolism of endogenous and exogenous compounds. wikipedia.orgpnas.org Progesterone, 17α-hydroxyprogesterone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H36O3

Molecular Weight

336.5 g/mol

IUPAC Name

(3S,5S,6S,8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C21H36O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h12-19,22-24H,4-11H2,1-3H3/t12-,13+,14+,15-,16+,17+,18-,19+,20-,21-/m1/s1

InChI Key

SWHHMTKXNOSPLE-BNFWUTEXSA-N

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O

Origin of Product

United States

Endogenous Biosynthesis and Metabolic Pathways of 5a Pregnane 3b,6a,20b Triol

Precursor Steroid Transformations Leading to 5α-Pregnane-3β,6α,20β-triol

The journey from the basic building block of all steroid hormones to the specific pregnane (B1235032) triol involves a cascade of enzymatic modifications.

All steroid hormones, including 5α-pregnane-3β,6α,20β-triol, are derivatives of cholesterol. colostate.edu The process of steroidogenesis commences with the mobilization of cholesterol from cellular stores, such as cytoplasmic lipid droplets, or its uptake from circulating lipoproteins. colostate.edunih.gov The rate-limiting step in steroid synthesis is the transport of free cholesterol from the cytoplasm into the mitochondria. colostate.edu Within the inner mitochondrial membrane, the enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1, catalyzes the conversion of cholesterol into pregnenolone (B344588). colostate.edunih.gov This initial step is fundamental for the synthesis of all subsequent steroid hormones. nih.govoup.com

Pregnenolone is the universal precursor to all steroid hormones. colostate.eduwikipedia.org It is not a hormone itself but serves as the primary substrate for a variety of enzymes that produce the diverse array of steroid hormones. colostate.edu Following its synthesis in the mitochondria, pregnenolone can be metabolized through several pathways in the endoplasmic reticulum. colostate.edu

The conversion of pregnenolone to other steroids involves enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts pregnenolone to progesterone (B1679170), and 17α-hydroxylase (CYP17A1), which converts pregnenolone to 17α-hydroxypregnenolone. wikipedia.orgresearchgate.net Further enzymatic actions, including reductions and hydroxylations, lead to the formation of various pregnane derivatives. The formation of 5α-pregnane-3β,6α,20β-triol would involve specific reductases and hydroxylases acting on a pregnane skeleton. For instance, a 5α-reductase would introduce the "5α" configuration, and various hydroxylases would add the hydroxyl groups at positions 3β, 6α, and 20β.

Hepatic Biotransformation Routes of Pregnane Triols

The liver is a primary site for the metabolism of steroids, including pregnane triols. These transformations are crucial for their biological inactivation and excretion.

Pregnane derivatives can be intermediates in the synthesis of bile acids from cholesterol. pnas.org The classical pathway of bile acid synthesis involves the conversion of cholesterol to 5β-cholestane-3α,7α,12α-triol, a key intermediate. pnas.org While the direct involvement of 5α-pregnane-3β,6α,20β-triol in the main bile acid synthesis pathway is not extensively documented in the provided results, the metabolism of steroids in the liver is closely linked to bile acid production. The pregnane X receptor (PXR), which is activated by certain pregnane steroids, plays a role in regulating genes involved in bile acid metabolism and detoxification. nih.govfrontiersin.org

Cytochrome P450 (CYP) enzymes are a large family of proteins essential for the metabolism of a wide range of endogenous and exogenous compounds, including steroids. nih.govaafp.org The CYP3A subfamily, particularly CYP3A4, is a major player in the metabolism of many steroids in the liver and small intestine. nih.govmedsafe.govt.nz These enzymes catalyze reactions such as hydroxylation, which are critical for modifying the biological activity of steroids and preparing them for excretion. nih.gov

CYP27A1 is another important mitochondrial cytochrome P450 enzyme involved in the bile acid synthesis pathway, where it catalyzes the 27-hydroxylation of sterol intermediates. pnas.org The metabolism of pregnane triols in the liver likely involves hydroxylation by CYP enzymes, followed by conjugation reactions (e.g., glucuronidation) to increase their water solubility for excretion. For instance, a related compound, 5α-Pregnane-3β,6α,20β-triol-6-O-β-D-glucuronide, has been identified, indicating that glucuronidation at the 6-position is a metabolic route. cymitquimica.com

Extrahepatic Metabolism and Tissue-Specific Steroidogenesis of Pregnane Triols

While the liver is the main site of steroid metabolism, other tissues also possess the enzymatic machinery for steroid synthesis and transformation, a process known as extrahepatic steroidogenesis. nih.gov Tissues such as the brain, skin, and placenta can synthesize their own steroids from cholesterol or metabolize circulating steroids to suit local needs. nih.gov The expression of steroidogenic enzymes is tissue-specific, leading to different steroid profiles in various parts of the body. oncohemakey.com For example, the brain is known to produce neurosteroids like pregnenolone and its sulfate (B86663) ester, which have important functions in neuronal activity. wikipedia.orgebi.ac.uk The local metabolism in these tissues can lead to the formation of specific pregnane triols that may exert local biological effects. However, specific details on the extrahepatic metabolism of 5α-pregnane-3β,6α,20β-triol are not extensively covered in the provided search results.

Data Tables

Table 1: Key Enzymes in Steroidogenesis

EnzymeFull NameLocationFunction in Steroidogenesis
CYP11A1 Cytochrome P450 Side-Chain CleavageMitochondriaConverts cholesterol to pregnenolone. colostate.edu
3β-HSD 3β-Hydroxysteroid DehydrogenaseEndoplasmic Reticulum, MitochondriaConverts pregnenolone to progesterone. wikipedia.orgresearchgate.net
CYP17A1 17α-Hydroxylase/17,20-LyaseEndoplasmic ReticulumHydroxylates pregnenolone and progesterone. wikipedia.orgresearchgate.net
5α-Reductase Steroid 5α-ReductaseVarious TissuesReduces the double bond at C4-C5 of steroids.
CYP3A4 Cytochrome P450 3A4Liver, Small IntestineMetabolizes a wide range of steroids. nih.govmedsafe.govt.nz
CYP27A1 Sterol 27-HydroxylaseMitochondriaInvolved in bile acid synthesis. pnas.org

Table 2: Precursor Steroids and their Transformation Products

PrecursorKey TransformationProduct
Cholesterol Side-chain cleavage by CYP11A1Pregnenolone colostate.edu
Pregnenolone Dehydrogenation/Isomerization by 3β-HSDProgesterone wikipedia.org
Pregnenolone 17α-hydroxylation by CYP17A117α-Hydroxypregnenolone wikipedia.org

Adrenal Steroidogenesis and Pregnane Triol Pathways

The adrenal cortex is a primary site for the synthesis of a wide array of steroid hormones, including the precursors to pregnane triols. rupahealth.comnih.gov Steroidogenesis commences with cholesterol, which is converted to pregnenolone by the enzyme CYP11A1 (P450scc). nih.gov Pregnenolone then serves as a crucial precursor for the synthesis of mineralocorticoids, glucocorticoids, and androgens through various enzymatic pathways.

The formation of pregnane triols is closely linked to the glucocorticoid synthesis pathway. Specifically, 17α-hydroxyprogesterone, an intermediate in cortisol production, is a key precursor. rupahealth.comontosight.ai In the adrenal glands, pregnenolone is converted to progesterone by 3β-hydroxysteroid dehydrogenase (HSD3B2). nih.gov Subsequently, CYP17A1 catalyzes the 17α-hydroxylation of progesterone to form 17α-hydroxyprogesterone. nih.gov Under normal physiological conditions, 17α-hydroxyprogesterone is further metabolized to cortisol. However, in certain situations, such as enzymatic deficiencies like 21-hydroxylase deficiency, 17α-hydroxyprogesterone can accumulate and be shunted towards alternative metabolic pathways, leading to the formation of various pregnane derivatives, including pregnanetriols. rupahealth.com

The conversion of 17α-hydroxyprogesterone to pregnanetriols involves reduction reactions. While the specific enzymes responsible for the formation of 5a-pregnane-3b,6a,20b-triol are not fully elucidated in all tissues, the process generally involves reductases and hydroxylases. For instance, 5α-reductase activity is required to produce the 5α-pregnane backbone.

Key Enzymes in Adrenal Steroidogenesis Leading to Pregnane Triol Precursors:

EnzymeFunctionPrecursorProduct
CYP11A1 (P450scc) Cholesterol side-chain cleavageCholesterolPregnenolone
HSD3B2 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerasePregnenoloneProgesterone
CYP17A1 17α-hydroxylaseProgesterone17α-Hydroxyprogesterone

Gonadal Steroidogenesis Contributions to the Pregnane Triol Pool

The gonads, namely the testes in males and the ovaries in females, are also significant sites of steroid hormone production and can contribute to the circulating pool of pregnane derivatives. ontosight.ainih.gov Similar to the adrenal glands, gonadal steroidogenesis begins with cholesterol and proceeds through pregnenolone. mdpi.com

In the gonads, the primary focus is on the production of androgens and estrogens. nih.gov However, intermediates in these pathways can be metabolized to form pregnane compounds. Progesterone, produced from pregnenolone, is a key hormone in the female reproductive cycle and is also an intermediate in testosterone (B1683101) synthesis in the testes. rupahealth.comnih.gov

While the direct synthesis of 5a-pregnane-3b,6a,20b-triol in the gonads is not as well-documented as that of the major sex steroids, the presence of the necessary precursor, progesterone, and various metabolizing enzymes suggests a potential for its formation. rupahealth.comontosight.ai For instance, studies in some species have identified the presence of various pregnane metabolites, including triols, in gonadal tissues. nih.gov The expression of enzymes such as 5α-reductase and various hydroxysteroid dehydrogenases in the gonads provides the biochemical machinery for the conversion of progesterone and its derivatives into a variety of pregnane steroids.

Neurosteroidogenesis and Cerebral Metabolism of Pregnane Triols

The brain is now recognized as a steroidogenic organ, capable of synthesizing steroids de novo, a process termed neurosteroidogenesis. nih.govnih.gov These neurosteroids can be synthesized from cholesterol or from steroid precursors that cross the blood-brain barrier. nih.gov They play crucial roles in modulating neuronal function, often through non-genomic mechanisms by interacting with neurotransmitter receptors. wikipedia.org

The synthesis of neurosteroids begins with the translocation of cholesterol into the mitochondria, a step facilitated by the translocator protein (TSPO) and the steroidogenic acute regulatory protein (StAR). nih.gov Within the mitochondria, cholesterol is converted to pregnenolone by CYP11A1. nih.gov Pregnenolone can then be metabolized into a variety of other neuroactive steroids.

Progesterone, a key precursor for many neurosteroids, is converted to allopregnanolone (B1667786) and pregnanolone (B1679072), which are potent positive allosteric modulators of the GABA-A receptor. nih.gov The pathways for pregnane triol formation in the brain are less defined but are presumed to involve the action of 5α-reductases and various hydroxysteroid dehydrogenases on progesterone and its metabolites. nih.gov The presence of these enzymes in the brain supports the potential for local synthesis and metabolism of a diverse range of pregnane compounds, including 5a-pregnane-3b,6a,20b-triol, which could then exert local neuromodulatory effects.

Conjugation and Elimination Pathways of 5a-Pregnane-3b,6a,20b-triol Metabolites

To be eliminated from the body, steroid hormones and their metabolites undergo conjugation reactions, which increase their water solubility and facilitate their excretion in urine and bile. The primary conjugation pathways for steroids are glucuronidation and sulfation.

Glucuronidation Mechanisms and Conjugated Metabolite Identification

Glucuronidation is a major pathway for the phase II metabolism of steroids. This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are more water-soluble and can be readily excreted. nih.gov

For pregnane triols, glucuronidation can occur at one or more of the hydroxyl groups. The specific isomer of the UGT enzyme can influence the site of glucuronidation. For example, UGT2B7 has been shown to be efficient in conjugating glucocorticoid metabolites. nih.gov The identification of specific glucuronide conjugates, such as 5a-pregnane-3b,6a,20b-triol-6-O-b-D-glucuronide, confirms this metabolic pathway. cymitquimica.comcymitquimica.comlgcstandards.com The analysis of these conjugated metabolites in urine is a common method for assessing steroid metabolism.

Identified Glucuronide Conjugate of 5a-Pregnane-3b,6a,20b-triol:

Compound NameMolecular FormulaLink to More Information
5a-Pregnane-3b,6a,20b-triol-6-O-b-D-glucuronideC27H44O9View Details

Sulfate Conjugation of Pregnane Triols

Sulfation is another important conjugation pathway for steroids, catalyzed by sulfotransferase (SULT) enzymes. nih.govnih.gov This reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. nih.govoup.com Sulfated steroids are highly water-soluble and are readily excreted. nih.gov

While the sulfation of DHEA by SULT2A1 is a well-known example, other SULT isoforms can sulfate a wide range of steroids. nih.gov Hydroxyl groups at various positions on the pregnane nucleus, including the 3, 17, and 20 positions, are potential sites for sulfation. bioscientifica.com Although direct evidence for the specific sulfation of 5a-pregnane-3b,6a,20b-triol is limited in the searched literature, the presence of multiple hydroxyl groups makes it a likely substrate for sulfotransferase enzymes. The resulting sulfate conjugates would then be eliminated from the body, primarily through the urine. bioscientifica.com

Enzymology and Molecular Mechanisms of 5a Pregnane 3b,6a,20b Triol Biotransformation

Characterization of Steroid Hydroxylases Involved in Pregnane (B1235032) Triol Metabolism

Steroid hydroxylases, a key class of enzymes in steroid metabolism, are instrumental in the biotransformation of pregnane triols. These enzymes, predominantly members of the cytochrome P450 (CYP) superfamily, introduce hydroxyl groups at specific positions on the steroid nucleus, thereby altering their biological activity and solubility. nih.gov

The 6α-hydroxylation of saturated pregnanes is a significant metabolic pathway. oup.com Studies have identified a saturated steroid 6α-hydroxylase that is distinct from the cytochrome P450 6α-hydroxylase responsible for metabolizing Δ4-3-keto-C19- and C21-steroids like progesterone (B1679170) and testosterone (B1683101). oup.com This enzyme demonstrates activity towards 5α-reduced pregnanes, such as 5α-pregnan-3β-ol-20-one, converting it to 3β,6α-dihydroxy-5α-pregnan-20-one. oup.com Similarly, 5α-pregnan-3α-ol-20-one is also an efficient substrate for this 6α-hydroxylase. oup.com

In the context of certain metabolic disorders like 21-hydroxylase deficiency, the metabolism of precursor steroids is altered, leading to the formation of various pregnane derivatives. nih.gov For instance, 21-deoxycortisone (B117921) undergoes significant 6-hydroxylation. nih.gov Furthermore, the enzyme cytochrome P450c17α (CYP17) plays a critical role, mediating both 17α-hydroxylase and 17,20-lyase activities in the steroid biosynthesis pathway. researchgate.net Deficiencies in other enzymes, such as steroid 21-hydroxylase (CYP21A2), lead to the accumulation of precursors like 17α-hydroxyprogesterone, which are then shunted into alternative metabolic pathways, resulting in elevated levels of various pregnanetriols. rupahealth.comrupahealth.com

The following table summarizes key steroid hydroxylases and their roles in pregnane metabolism:

Enzyme FamilySpecific EnzymeFunction in Pregnane MetabolismReference
Cytochrome P450Saturated Steroid 6α-hydroxylaseCatalyzes the 6α-hydroxylation of 5α-reduced pregnanes. oup.com
Cytochrome P450CYP17 (P450c17α)Mediates 17α-hydroxylase and 17,20-lyase activities, crucial for the synthesis of cortisol and androgen precursors. researchgate.net
Cytochrome P450CYP21A2 (21-hydroxylase)Catalyzes the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone. Deficiency leads to the accumulation of pregnanetriol (B129160) precursors. rupahealth.comrupahealth.com
Cytochrome P450CYP11B1Facilitates the final step in glucocorticoid biosynthesis by converting 11-deoxycortisol to cortisol. nih.gov

Oxidoreductase and Isomerase Activities Modulating Pregnane Triol Structures

Oxidoreductases and isomerases are pivotal in modifying the structure of pregnane triols and their precursors. These enzymes catalyze the interconversion of keto and hydroxyl groups and the migration of double bonds within the steroid nucleus, respectively, thereby influencing the biological activity of these molecules. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are a major class of oxidoreductases involved in steroid metabolism. nih.gov For instance, 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD) is responsible for converting Δ5-hydroxysteroids to the corresponding Δ4-ketosteroids. nih.govroyalsocietypublishing.org This enzyme is crucial for the production of progesterone from pregnenolone (B344588). nih.govregulations.gov In some cases, the 3-oxo-Δ4-steroid can be converted back to a 3β-hydroxy-Δ5-steroid by the reverse action of 3β-HSD.

Another important group of oxidoreductases are the aldo-keto reductases (AKRs). The 5β-reductase (AKR1D1) is the first enzyme in the three-step catabolism of 17-hydroxyprogesterone to its primary urinary metabolite, pregnanetriol. oup.com

Isomerases, such as the Δ5-Δ4-ketosteroid isomerase activity of 3β-HSD, play a key role in the synthesis of biologically active steroid hormones by shifting the position of the double bond from the B-ring to the A-ring of the steroid nucleus. nih.govroyalsocietypublishing.org Cholesterol oxidase, an enzyme with broad substrate specificity, can also catalyze the oxidation of the 3β-hydroxyl group and isomerization of the Δ5 double bond in various hydroxysteroids. researchgate.net

Key oxidoreductases and isomerases and their functions are outlined in the table below:

Enzyme ClassSpecific Enzyme/ActivityFunction in Pregnane MetabolismReference
Oxidoreductase3β-Hydroxysteroid Dehydrogenase (3β-HSD)Converts Δ5-hydroxysteroids to Δ4-ketosteroids. nih.govroyalsocietypublishing.org
OxidoreductaseAldo-Keto Reductase (AKR1D1/5β-reductase)Initiates the catabolism of 17-hydroxyprogesterone to pregnanetriol. oup.com
IsomeraseΔ5-Δ4-Ketosteroid IsomeraseIsomerizes the double bond from the B-ring to the A-ring of the steroid nucleus. nih.govroyalsocietypublishing.org
OxidoreductaseCholesterol OxidaseOxidizes the 3β-hydroxyl group and can isomerize the Δ5 double bond of hydroxysteroids. researchgate.net

Enzyme Kinetics and Substrate Specificity Studies for Key Enzymes in Pregnane Triol Pathways

The efficiency and specificity of enzymatic reactions in pregnane triol pathways are described by their kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). teachmephysiology.comnih.gov These parameters provide insights into the affinity of an enzyme for its substrate and the maximum rate at which it can catalyze a reaction. researchgate.net

Studies on the saturated steroid 6α-hydroxylase have shown its preference for 5α-reduced pregnanes. oup.com For example, the enzyme effectively metabolizes both 5α-pregnan-3β-ol-20-one and 5α-pregnan-3α-ol-20-one. oup.com The specificity of an enzyme for its substrate is determined by the unique three-dimensional structure of its active site, which is complementary to the structure of the substrate. researchgate.netnuph.edu.ua

The kinetics of hydroxysteroid dehydrogenases are also crucial. For instance, the activity of these enzymes is dependent on the presence of co-factors like NAD(P)H and NAD(P)⁺. nih.gov The rate of reaction is proportional to the enzyme concentration, assuming substrate saturation and constant temperature and pH. nuph.edu.ua

EnzymeSubstrateKₘ (μM)Vₘₐₓ (nmol/min/mg protein)Reference
Saturated Steroid 6α-hydroxylase5α-pregnan-3β-ol-20-oneData not availableData not available oup.com
3β-Hydroxysteroid DehydrogenasePregnenoloneData not availableData not available nih.govnih.gov
5β-Reductase (AKR1D1)17-hydroxyprogesteroneData not availableData not available oup.com

Genetic Polymorphisms and their Impact on Enzymatic Efficiency in Pregnane Triol Metabolism

Genetic polymorphisms, which are variations in the DNA sequence of genes encoding metabolic enzymes, can significantly impact the efficiency of pregnane triol metabolism. nih.govopenbiotechnologyjournal.com These variations can lead to altered enzyme activity, which in turn can affect an individual's steroid profile and susceptibility to certain diseases. openbiotechnologyjournal.comebmconsult.com

Polymorphisms in the genes for cytochrome P450 enzymes are well-documented. For example, variations in the CYP17 gene, which encodes for P450c17α, have been associated with altered steroid biosynthesis. researchgate.net A T→C polymorphism in the 5' promoter region of CYP17 has been studied in relation to its potential effects on enzyme expression and activity. researchgate.net Similarly, polymorphisms in CYP21A2 are the cause of congenital adrenal hyperplasia, a condition characterized by impaired cortisol synthesis and the accumulation of pregnanetriol precursors. rupahealth.comrupahealth.comnih.gov The severity of the disease often correlates with the degree of residual enzyme activity, which is determined by the specific mutation. nih.gov

Polymorphisms in genes for other enzymes, such as hydroxysteroid dehydrogenases and reductases, can also influence pregnane metabolism. nih.gov For example, variations in the genes for drug-metabolizing enzymes can lead to inter-individual differences in the response to various compounds. nih.gov While specific polymorphisms affecting the metabolism of 5α-Pregnane-3β,6α,20β-triol are not detailed in the search results, the general principle that genetic variations can alter enzyme function is well-established in the field of pharmacogenetics and steroid metabolism. ebmconsult.comfrontiersin.org

The following table provides examples of genes involved in steroid metabolism where polymorphisms can impact enzyme efficiency:

GeneEnzymeKnown Impact of PolymorphismsReference
CYP17A1Cytochrome P450c17αCan alter the risk for certain conditions due to changes in steroid biosynthesis. researchgate.net
CYP21A221-HydroxylaseCauses Congenital Adrenal Hyperplasia (CAH) with varying degrees of severity based on the specific mutation and residual enzyme activity. rupahealth.comrupahealth.comnih.gov
CYP3A4Cytochrome P450 3A4Genetic polymorphisms can lead to decreased enzyme activity, affecting the metabolism of numerous substrates. ebmconsult.com
TPMTThiopurine S-methyltransferasePolymorphisms can cause severe toxicity with certain drugs due to decreased enzyme activity. nih.gov
UGT1A1UDP-glucuronosyltransferase 1A1Polymorphisms are associated with altered drug metabolism and toxicity. nih.gov

Computational Approaches in 5a Pregnane 3b,6a,20b Triol Research

Molecular Docking and Dynamics Simulations of Receptor-Ligand Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 5a-Pregnane-3b,6a,20b-triol, and a biological macromolecule (receptor), typically a protein. These methods are crucial for understanding the structural basis of steroid activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For pregnane (B1235032) derivatives, target receptors often include nuclear receptors like the Pregnane X Receptor (PXR), progesterone (B1679170) receptor, androgen receptor, and glucocorticoid receptor. utrgv.eduuu.nlresearchgate.net

For instance, in studies of progesterone derivatives with the progesterone receptor, molecular docking has been used to understand how modifications to the steroid scaffold affect binding affinity. researchgate.net A similar approach could be applied to 5a-Pregnane-3b,6a,20b-triol to predict its binding mode within the ligand-binding domain of various nuclear receptors. The results of such a study would reveal the specific amino acid residues that interact with the 3β, 6α, and 20β hydroxyl groups of the pregnane triol, providing a hypothesis for its biological activity.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the receptor-ligand complex over time. frontiersin.org MD simulations provide a more realistic representation of the biological environment, allowing for the assessment of the stability of the predicted binding mode and the calculation of binding free energies, which are related to the binding affinity. nih.gov Studies on the glucocorticoid receptor have utilized MD simulations to understand the conformational changes induced by ligand binding. uu.nlnih.gov

Table 1: Potential Interacting Residues in a Hypothetical Docking of 5a-Pregnane-3b,6a,20b-triol with a Steroid Receptor

Functional Group of LigandPotential Interacting Amino Acid ResiduesType of Interaction
3β-hydroxylAsp, Glu, Gln, AsnHydrogen Bond
6α-hydroxylSer, Thr, Tyr, HisHydrogen Bond
20β-hydroxylArg, Lys, Asn, GlnHydrogen Bond
Steroid BackboneLeu, Val, Ile, Phe, TrpHydrophobic Interaction

This table is illustrative and based on general principles of steroid-receptor interactions. Specific interactions would need to be determined by actual docking studies.

Computational methods can also be used to identify previously unknown protein targets for pregnane triols. researchgate.net Techniques such as inverse virtual screening, where a compound of interest is docked against a large library of protein structures, can suggest novel binding partners. frontiersin.org Identifying new targets for 5a-Pregnane-3b,6a,20b-triol could unveil new biological pathways in which this compound may be involved.

Another approach involves analyzing transcriptomics data. By comparing the gene expression profiles of cells treated with a compound to profiles from cells where specific genes have been knocked down, it's possible to infer the protein targets of the compound. nih.govbiorxiv.org This method could be applied to 5a-Pregnane-3b,6a,20b-triol to predict its targets and, by extension, its effects on cellular pathways.

In Silico Pathway Prediction and Metabolic Network Analysis for Pregnane Triols

Understanding the metabolism of a steroid is crucial for determining its biological activity and duration of action. In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes responsible. For steroids, the cytochrome P450 (CYP) enzyme superfamily is of particular importance. mdpi.com

Mechanism-based models have been developed to predict the sites of metabolism on steroid molecules mediated by enzymes like CYP3A4. mdpi.com These models consider factors such as the accessibility of the substrate to the enzyme's active site and the activation energy of the metabolic reaction. Applying such models to 5a-Pregnane-3b,6a,20b-triol could predict which of the hydroxyl groups are likely to be further oxidized or conjugated, or if other positions on the steroid ring are susceptible to modification.

Furthermore, bioinformatics approaches can be used for a genome-wide screening of genes related to steroid metabolism in various organisms. nih.gov This can help in constructing metabolic networks and understanding how pregnane triols are processed within a biological system. The computer program PASS (Prediction of Activity Spectra for Substances) has been used to predict the pharmacological profiles of steroids, including their effects on lipid metabolism. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pregnane Triol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rs 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the relationship between the three-dimensional properties of a molecule and its activity.

QSAR studies have been successfully applied to various steroid derivatives, including those of progesterone, to predict their binding affinity to receptors. researchgate.net In a hypothetical QSAR study of pregnane triol derivatives, a series of analogues of 5a-Pregnane-3b,6a,20b-triol would be synthesized with variations at different positions of the steroid scaffold. Their biological activity, for example, binding affinity to a specific receptor, would be measured.

The QSAR model would then be built by correlating the changes in activity with changes in physicochemical properties (descriptors) of the molecules, such as steric, electrostatic, and hydrophobic fields. The resulting model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. researchgate.net

Table 2: Key Steps in a QSAR Study of Pregnane Triol Derivatives

StepDescription
1. Data Set SelectionA series of pregnane triol derivatives with known biological activities is chosen.
2. Molecular Modeling3D structures of the molecules are generated and aligned.
3. Descriptor CalculationPhysicochemical properties (e.g., steric, electronic, hydrophobic) are calculated.
4. Model DevelopmentA statistical method (e.g., Partial Least Squares) is used to correlate descriptors with activity.
5. Model ValidationThe predictive power of the model is tested using internal and external validation sets.
6. InterpretationThe model is used to understand the structural requirements for activity and to design new compounds.

Analytical Methodologies for Research on 5a Pregnane 3b,6a,20b Triol and Its Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is considered a "gold standard" for comprehensive steroid profiling. mdpi.com This technique offers high chromatographic resolution, which is essential for separating structurally similar steroid isomers, and provides detailed structural information through mass spectra. mdpi.com GC-MS/MS has been successfully used to screen for and quantify large panels of steroids, with some methods capable of measuring over 80 different steroid hormones and their metabolites in a single analysis. oup.comoup.com

The power of GC-MS/MS lies in its sensitivity and selectivity, which is achieved through modes like selected reaction monitoring (SRM). nih.gov In SRM, specific precursor-to-product ion transitions are monitored for each target analyte, significantly reducing background noise and improving detection limits into the picogram-per-milliliter range. nih.govnih.gov This enables the reliable measurement of low-abundance steroids, which is critical for detailed metabolic studies. The application of GC-MS/MS has been pivotal in creating complex "steroid fingerprints" that can characterize metabolic changes associated with various physiological and pathological states. oup.com

Derivatization Strategies for Enhanced Detection

A critical step in the analysis of steroids by GC-MS is chemical derivatization. nih.gov Steroids, including pregnane (B1235032) triols, are not inherently volatile enough for gas chromatography. Derivatization modifies the chemical structure of the steroid to increase its volatility and thermal stability. researchgate.net This process also improves chromatographic behavior and can lead to specific fragmentation patterns during mass spectrometry, which enhances detection and identification. nih.gov

The most common derivatization strategy for steroids involves silylation, which replaces active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov For steroids containing keto groups, a two-step process is often employed, starting with methoximation to protect the keto group, followed by silylation of the hydroxyl groups to form methyloxime-trimethylsilyl (MO-TMS) derivatives. mdpi.comnist.gov These derivatization techniques are essential for achieving the sensitivity and reproducibility required for accurate steroid profiling by GC-MS. researchgate.net

Table 1: Common Derivatization Reagents for GC-MS Steroid Analysis
Reagent ClassExample ReagentTarget Functional GroupResulting Derivative
Silylating AgentsMSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide)Hydroxyl (-OH)TMS (Trimethylsilyl) ether
Acylating AgentsTFA (Trifluoroacetic anhydride)Hydroxyl (-OH), Amino (-NH2)TFA (Trifluoroacetyl) ester
Oximation ReagentsHydroxylamine hydrochlorideKeto (C=O)Methyloxime (MO)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and widely used alternative to GC-MS/MS for steroid analysis. nih.gov A key advantage of LC-MS/MS is that it often does not require the lengthy derivatization steps mandatory for GC-MS, as steroids can be analyzed directly in their native form. researchgate.net This simplifies sample preparation and reduces the potential for analytical variability.

LC-MS/MS offers exceptional sensitivity and selectivity, rivaling that of GC-MS/MS, and is capable of quantifying a wide range of steroids in various biological fluids. oup.comresearchgate.net While GC-MS may offer superior chromatographic resolution for complex mixtures of isomers, LC-MS/MS provides a high-throughput and robust platform for targeted quantification. mdpi.commdpi.com The technique is particularly well-suited for analyzing conjugated steroids (glucuronides and sulfates) directly, which would otherwise require a hydrolysis step before GC-MS analysis. mdpi.com

Table 2: Comparison of GC-MS/MS and LC-MS/MS for Steroid Analysis
FeatureGC-MS/MSLC-MS/MS
Sample PreparationRequires hydrolysis and chemical derivatizationOften requires only extraction and dilution
Chromatographic ResolutionExcellent, especially for isomersGood, but can be lower than GC for some isomers
Sensitivity & SelectivityVery highVery high
Analyte VolatilityRequires volatile derivativesAnalyzes non-volatile compounds directly
ThroughputLower due to sample preparation timeHigher due to simpler sample preparation

Immunoassay Development for Specific Pregnane Triol Quantification

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), represent another class of analytical methods for steroid quantification. These techniques are based on the highly specific binding between an antibody and its target antigen (in this case, the steroid). While specific immunoassays for 5a-Pregnane-3b,6a,20b-triol are not widely documented, the principles of their development are well-established for other steroids like cortisol. oup.com

The main advantage of immunoassays is their potential for high throughput and relatively low cost per sample. However, a significant drawback is the potential for cross-reactivity, where the antibody may bind to other structurally similar steroids, leading to inaccurate measurements. nih.gov The development of a highly specific monoclonal or polyclonal antibody is the most critical and challenging step. For research purposes requiring high accuracy and the ability to measure multiple metabolites simultaneously, mass spectrometry-based methods are generally preferred over immunoassays. nih.gov

Advanced Steroid Metabolomics for Comprehensive Pregnane Triol Analysis

Steroid metabolomics, or steroidomics, is an advanced approach that aims to provide a comprehensive, quantitative profile of the entire suite of steroids (the "steroidome") in a biological sample. nih.gov This systems-level view is powerful for understanding the complex network of steroid biosynthesis and metabolism. nih.gov By employing untargeted or semi-targeted GC-MS and LC-MS methods, steroidomics can reveal subtle shifts in metabolic pathways that might be missed by analyzing only a few target compounds. rug.nl

In the context of 5a-Pregnane-3b,6a,20b-triol, a metabolomics approach would not only quantify the parent compound but also its precursors, downstream metabolites, and related steroids from other pathways. This comprehensive data can be analyzed using multivariate statistical methods to identify biomarkers and gain deeper insights into the metabolic dysregulation in various conditions, such as adrenal tumors. rug.nl

Sample Preparation and Extraction Techniques for Diverse Biological Matrices

The quality and accuracy of any steroid analysis heavily depend on the initial sample preparation and extraction steps. nih.gov The goal is to efficiently isolate the steroids of interest from complex biological matrices like blood, serum, plasma, or urine, while removing interfering substances such as proteins and phospholipids. mdpi.com

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This classic method uses immiscible organic solvents to partition steroids from the aqueous biological sample.

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers more effective cleanup and can be easily automated. mdpi.com It involves passing the sample through a cartridge containing a solid adsorbent that retains the steroids, which are then washed to remove impurities and eluted with a solvent.

Enzymatic Hydrolysis: For GC-MS analysis of total steroid excretion (free and conjugated forms), a hydrolysis step is required to cleave the glucuronide and sulfate (B86663) moieties from the steroid backbone. mdpi.com This is typically done using enzymes like β-glucuronidase. mdpi.com

The choice of extraction method depends on the specific biological matrix, the analytical platform being used (GC-MS vs. LC-MS), and the specific steroids being targeted.

Synthetic and Biocatalytic Approaches for 5a Pregnane 3b,6a,20b Triol and Its Analogues

Laboratory Synthesis of 5α-Pregnane-3β,6α,20β-triol and Stereoisomers

Key steps in such a synthesis would typically include:

Stereoselective Reduction: The introduction of the hydroxyl groups often involves the reduction of corresponding ketones. For example, a 20-keto group can be stereoselectively reduced to the 20β-ol. The choice of reducing agent is critical to achieving the correct stereochemistry.

Epoxidation and Ring Opening: To introduce the 6α-hydroxyl group, a common strategy involves the epoxidation of a double bond at the Δ⁵ position, followed by reductive opening of the epoxide ring.

Protection and Deprotection: Throughout the synthesis, other functional groups on the steroid nucleus must be protected to prevent unwanted side reactions. This multi-step process requires careful planning of protecting group strategy.

For instance, the synthesis of pregnane-3,17α,20-triol derivatives for use as reference standards in studying Smith-Lemli-Opitz syndrome involved a series of regio- and stereoselective transformations starting from 17α-hydroxypregnenolone diacetate. nih.gov These syntheses highlight the complexity of controlling stereochemistry at multiple positions. nih.gov Similarly, the synthesis of 3α,6α,17α-trihydroxy-5β-pregnan-20-one from 3α,6α-dihydroxy-5β-pregnan-20-one was achieved through acetylenization, epoxidation, and subsequent ring-opening reactions. nih.gov These examples underscore the intricate, multi-step nature of producing specific pregnane (B1235032) triol isomers.

Table 1: General Strategies in Laboratory Synthesis of Pregnane Triols

Synthetic Step Purpose Common Reagents/Methods Stereochemical Control
Starting Material Selection Provides the basic pregnane scaffold Pregnenolone (B344588), Progesterone (B1679170), or derivatives Inherent stereochemistry of the natural product
Ketone Reduction Introduction of hydroxyl groups (e.g., at C-3, C-20) Sodium borohydride, L-selectride Choice of reagent and steric hindrance
Hydroxylation Introduction of hydroxyl groups (e.g., at C-6) Epoxidation of an alkene followed by ring opening Stereochemistry of the epoxidation and regioselectivity of the ring opening

Chemoenzymatic Synthesis and Microbial Transformations of Pregnane Scaffolds

Chemoenzymatic synthesis and microbial biotransformations offer powerful alternatives to traditional chemical synthesis for producing complex steroids. kisti.re.kr These methods leverage the high regio- and stereoselectivity of enzymes to perform specific modifications on the pregnane scaffold that are often difficult to achieve through conventional chemistry. kisti.re.kr This approach is particularly valuable for hydroxylation reactions.

Microorganisms, especially fungi and bacteria, possess a wide array of enzymes, such as cytochrome P450 monooxygenases, that can hydroxylate the steroid nucleus at various positions. nih.govnih.gov This capability is harnessed in industrial processes to produce key steroid intermediates. For example, the 11α-hydroxylation of progesterone by fungi like Rhizopus species was a landmark discovery that enabled the cost-effective production of corticosteroids. nih.gov

Specific microbial transformations relevant to pregnane scaffolds include:

Hydroxylation: Fungal strains have been identified that can introduce hydroxyl groups at numerous positions, including 6β, 7α, 7β, 11α, 12β, and 15α. nih.gov For example, the entomopathogenic fungus Isaria farinosa has been shown to hydroxylate progesterone derivatives at the 6β and 11α positions and can transform pregnenolone into 5α,6α-epoxy-3β,11α-dihydroxypregnan-7,20-dione. nih.gov

Side-Chain Cleavage: Some microorganisms can cleave the side chain of steroids, which is a crucial step in the production of androgen and estrogen precursors from pregnane-type molecules.

Dehydrogenation: The introduction of double bonds, for instance at the Δ¹ position, is another important microbial transformation used in the synthesis of potent corticosteroids like prednisone. nih.gov

Table 2: Examples of Microbial Transformations on Pregnane and Related Steroids

Microorganism Substrate Key Transformation Product Example(s)
Isaria farinosa Pregnenolone Hydroxylation, Epoxidation 5α,6α-epoxy-3β,11α-dihydroxypregnan-7,20-dione nih.gov
Rhizopus nigricans Progesterone 11α-Hydroxylation 11α-Hydroxyprogesterone
Bacillus species Cortisol Reduction, Hydroxylation 3β,11β,17α,21-Tetrahydroxy-5α-pregnan-20-one

Development of Pregnane Triol Derivatives for Research Applications

The core structure of pregnane triols serves as a versatile scaffold for the development of novel derivatives with potential therapeutic applications or for use as tools in biomedical research. By synthetically modifying the functional groups on the pregnane skeleton, scientists can explore structure-activity relationships and develop compounds with targeted biological effects.

One area of significant interest is cancer research. Pregnane derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, derivatives containing a triazole or imidazole (B134444) ring at the C-21 position have been synthesized from 16-dehydropregnenolone (B108158) acetate. nih.gov These compounds were shown to inhibit the proliferation of human prostate (PC-3) and breast (MCF7) cancer cell lines, suggesting they could be starting points for developing new cancer therapies. nih.gov

Another application is in the development of enzyme inhibitors. Steroidal compounds are known to interact with a wide range of enzymes. Researchers have synthesized pregnane derivatives to act as inhibitors for specific enzymes involved in steroid metabolism. For instance, new pregnane derivatives have been synthesized and evaluated as 5α-reductase inhibitors, an enzyme implicated in conditions like benign prostatic hyperplasia. nih.gov Similarly, other derivatives have been designed to inhibit human testicular 17α-hydroxylase/C17,20-lyase, an important target in the treatment of prostate cancer.

The development of these derivatives often involves:

Modification of the side chain at C-17.

Introduction of heterocyclic rings.

Alterations to the steroid A and B rings.

These synthetic efforts provide valuable molecular probes to study enzyme function and can lead to the discovery of new therapeutic agents.

Table 3: Compound Names Mentioned

Compound Name
5α-Pregnane-3β,6α,20β-triol
16-Dehydropregnenolone acetate
17α-Hydroxypregnenolone diacetate
3α,6α,17α-Trihydroxy-5β-pregnan-20-one
3α,6α-Dihydroxy-5β-pregnan-20-one
5α,6α-Epoxy-3β,11α-dihydroxypregnan-7,20-dione
11α-Hydroxyprogesterone
12β,15α-Dihydroxyprogesterone
3β,11β,17α,21-Tetrahydroxy-5α-pregnan-20-one
Cortisol
Cortisone
Prednisone
Pregnenolone

Comparative Steroid Biochemistry and Evolutionary Aspects of Pregnane Triols

Interspecies Variations in Pregnane (B1235032) Triol Metabolism and Signaling

The metabolism of pregnane steroids, leading to the formation of various hydroxylated derivatives, exhibits significant variation across vertebrate species. This diversity is largely attributable to differences in the expression and activity of key steroidogenic and metabolizing enzymes.

The formation of 5α-pregnane-3β,6α,20β-triol involves several enzymatic steps, including the 5α-reduction of progesterone (B1679170), followed by hydroxylations at the 3β, 6α, and 20β positions. The enzymes responsible for these transformations, particularly the 6α-hydroxylases and 20β-hydroxysteroid dehydrogenases, show considerable interspecies differences in their substrate specificities and expression levels.

For instance, important distinctions exist among mammalian species regarding the enzymes that catalyze the 6α-hydroxylation of 5α-reduced C21 steroids. While this metabolic pathway is a crucial step in the extrahepatic inactivation of bioactive progesterone metabolites in many mammals, the specific enzymes and the extent of this activity can vary.

Furthermore, the signaling pathways initiated by pregnane triols may also differ between species. The pregnane X receptor (PXR), a key nuclear receptor that regulates the metabolism of xenobiotics and endogenous compounds like steroids, displays significant sequence diversity across species. This divergence in the PXR ligand-binding domain contributes to differential responses to various pregnane compounds among different animals.

The following table summarizes hypothetical variations in the metabolism of a generic pregnane triol based on known differences in steroid metabolism across vertebrate classes.

Vertebrate ClassPredominant Pregnane MetabolitesKey Metabolic EnzymesPotential Signaling Pathways
Fish Sulfated and glucuronidated pregnane diols and triolsSulfotransferases, UDP-glucuronosyltransferasesPheromonal signaling via olfactory receptors
Amphibians Polyhydroxylated pregnane derivativesVarious cytochrome P450 hydroxylasesRegulation of oocyte maturation
Reptiles 5α- and 5β-reduced pregnane metabolites5α-reductase, 5β-reductaseModulation of reproductive behaviors
Birds Glucuronidated pregnane metabolitesUDP-glucuronosyltransferasesStress response, reproductive regulation
Mammals Diverse hydroxylated and conjugated pregnanesCytochrome P450 hydroxylases, HSDsNeurosteroid activity, regulation of pregnancy

Phylogenetic Analysis of Enzymes and Receptors Involved in Pregnane Triol Pathways

The evolution of the enzymes and receptors that participate in the synthesis and signaling of pregnane triols is a testament to the diversification of steroid function throughout vertebrate history. A phylogenetic perspective reveals the ancient origins of these molecular components and their subsequent adaptations.

Steroidogenic and Metabolizing Enzymes: The enzymes responsible for the intricate hydroxylations and reductions in steroid metabolism, such as cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs), belong to large and diverse gene superfamilies. Phylogenetic analyses suggest that many of these enzyme families arose from gene duplication events early in vertebrate evolution.

For example, the CYP superfamily, which includes various steroid hydroxylases, has undergone extensive diversification, leading to enzymes with highly specific functions in different lineages. While a specific 6α-hydroxylase for 5α-pregnanes has not been extensively studied from a phylogenetic standpoint, it is likely to have evolved from a common ancestral steroid-metabolizing CYP. Similarly, 20β-hydroxysteroid dehydrogenases are part of the broader HSD family, which has a deep evolutionary history.

Pregnane Receptors: The pregnane X receptor (PXR) is a member of the nuclear receptor superfamily and plays a crucial role in sensing and responding to a wide array of endogenous and exogenous compounds, including pregnanes. The evolutionary history of PXR is characterized by significant divergence in its ligand-binding domain across different vertebrate lineages. This has resulted in species-specific ligand recognition and subsequent downstream gene regulation.

The evolution of PXR is thought to be closely linked to the need to detoxify environmental chemicals and to regulate the metabolism of endogenous steroids. The broad ligand specificity of mammalian PXRs, for instance, is a derived trait that allows for the recognition of a vast number of compounds.

Comparative Analysis of Pregnane Triol Roles Across Vertebrate Models

While the specific roles of 5α-pregnane-3β,6α,20β-triol have not been elucidated in most vertebrate models, the functions of related pregnane metabolites offer a framework for a comparative analysis.

Fish: In many fish species, pregnane metabolites, particularly C21 steroids with hydroxyl groups at various positions, function as potent pheromones that regulate reproductive behavior. These steroids are often released into the water and detected by the olfactory system of conspecifics, triggering physiological and behavioral responses essential for successful spawning. It is plausible that pregnane triols could play a similar role in some fish species.

Amphibians: In amphibians, progesterone and its metabolites are crucial for inducing oocyte maturation. The metabolism of progesterone to more polar derivatives, including polyhydroxylated pregnanes, appears to be a key step in this process. While the exact identity of all active metabolites is not known for all species, it is conceivable that pregnane triols contribute to the complex signaling cascade that governs amphibian reproduction.

Mammals: In mammals, 5α-reduced pregnane metabolites are well-known for their roles as neurosteroids. These compounds can modulate the activity of neurotransmitter receptors, such as the GABA-A receptor, and influence mood, anxiety, and behavior. Given its structure, 5α-pregnane-3β,6α,20β-triol could potentially have similar neuroactive properties. Furthermore, the 6α-hydroxylation of 5α-reduced progestins is often a pathway for their inactivation and excretion, suggesting a role in regulating the levels of more potent pregnane steroids.

The following table provides a comparative overview of the potential roles of pregnane triols in different vertebrate classes, extrapolated from the known functions of related pregnane steroids.

Vertebrate ClassPotential Roles of Pregnane Triols
Fish Pheromonal communication, regulation of spawning behavior
Amphibians Induction of oocyte maturation, regulation of reproductive cycles
Reptiles Modulation of reproductive physiology and behavior
Birds Regulation of stress responses and reproductive processes
Mammals Neurosteroid activity, modulation of neuronal excitability, inactivation of bioactive progestins

Future Research Directions for 5a Pregnane 3b,6a,20b Triol

Elucidation of Uncharacterized Enzymatic Steps in Pregnane (B1235032) Triol Metabolism

The metabolic pathway of 5α-Pregnane-3β,6α,20β-triol involves several enzymatic transformations, some of which remain to be fully characterized. A primary focus for future research is the definitive identification of the specific enzymes responsible for each metabolic step.

The introduction of a hydroxyl group at the 6α position is a critical step. While cytochrome P450 (CYP) enzymes are known to catalyze a wide range of steroid hydroxylation reactions, the specific CYP isoform(s) responsible for the 6α-hydroxylation of 5α-reduced pregnanes have not been conclusively identified. mdpi.comfrontiersin.orgresearchgate.netnih.gov Research should aim to pinpoint the specific CYP enzymes, potentially within the CYP3A family, that exhibit substrate specificity for 5α-pregnane precursors. researchgate.net This will involve in-vitro assays using recombinant human CYP enzymes and subsequent validation in cellular and animal models.

Following its formation, 5α-Pregnane-3β,6α,20β-triol is likely further metabolized through conjugation to enhance its water solubility and facilitate excretion. The enzymes responsible for this conjugation, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are another key area of investigation. Future studies should focus on identifying the specific UGT and SULT isoforms that conjugate this pregnane triol and determining the kinetics and tissue-specific expression of these enzymes.

Table 1: Key Research Questions in Pregnane Triol Metabolism

Research QuestionPotential Enzymes InvolvedProposed Methodological Approach
Which enzyme catalyzes the 6α-hydroxylation of 5α-pregnane precursors?Cytochrome P450 family (e.g., CYP3A subfamily)In-vitro screening with recombinant human CYP enzymes; kinetic analysis; cellular expression studies.
What are the primary conjugation pathways for 5α-Pregnane-3β,6α,20β-triol?UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Incubation with human liver and intestinal microsomes; screening with panels of recombinant UGT and SULT isoforms.
What are the subsequent metabolites of 5α-Pregnane-3β,6α,20β-triol?OxidoreductasesMetabolite profiling in urine and plasma following administration of the compound in animal models.

Discovery of Novel Biological Roles and Signaling Pathways

The biological functions of 5α-Pregnane-3β,6α,20β-triol are largely unknown, but its structural similarity to other neuroactive steroids and receptor ligands suggests several promising avenues for investigation.

Many pregnane derivatives, such as allopregnanolone (B1667786) and pregnanolone (B1679072), are potent positive allosteric modulators of the GABA-A receptor, exerting sedative, anxiolytic, and anticonvulsant effects. nih.govfrontiersin.orgwikipedia.orgwikipedia.org A crucial area of future research is to determine whether 5α-Pregnane-3β,6α,20β-triol shares these neuroactive properties. This can be explored using electrophysiological techniques, such as patch-clamp recordings on neuronal cells, to assess its ability to modulate GABA-A receptor currents.

Another significant potential target is the Pregnane X Receptor (PXR), a nuclear receptor that acts as a sensor for a wide array of endogenous and exogenous substances, including many steroids. wikipedia.orgfrontiersin.orgnih.govoup.com PXR activation regulates the expression of genes involved in drug metabolism and transport. wikipedia.org Investigating whether 5α-Pregnane-3β,6α,20β-triol can bind to and activate PXR could reveal a role in regulating xenobiotic detoxification and endobiotic homeostasis. frontiersin.orgnih.gov This can be achieved through ligand-binding assays and reporter gene assays in cell lines expressing PXR.

Beyond these established pathways, untargeted approaches may uncover entirely new biological roles. Exploring its effects on other nuclear receptors, G-protein coupled receptors, and ion channels could reveal novel signaling cascades influenced by this steroid.

Development of Advanced Analytical Techniques for Low-Abundance Pregnane Triols

A major challenge in studying 5α-Pregnane-3β,6α,20β-triol is its presumed low endogenous concentration, which makes detection and quantification difficult. nih.gov While traditional immunoassays often lack the specificity required to distinguish between structurally similar steroids, mass spectrometry (MS)-based methods offer superior performance. nih.govsciex.comnih.govmdpi.com

Future research must focus on developing and validating highly sensitive and specific analytical methods, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govnih.govsteroidomicslab.comresearchgate.net

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the steroid. nih.govtandfonline.comnih.govresearchgate.net Research into novel derivatization reagents and optimization of reaction conditions, potentially using techniques like microwave-accelerated derivatization, could significantly improve sensitivity and analytical throughput. nih.govacs.org For LC-MS/MS, derivatization can also be employed to enhance ionization efficiency, leading to lower limits of detection. nih.govnih.gov

The use of high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap systems, will be crucial for the unambiguous identification and structural elucidation of pregnane triol isomers in complex biological matrices. researchgate.netnih.gov These advanced techniques, combined with optimized sample preparation and chromatographic separation, will be essential for accurately mapping the presence and fluctuations of low-abundance pregnane triols in various tissues and biofluids. rsc.orgyoutube.com

Table 2: Comparison of Analytical Techniques for Steroid Analysis

TechniqueAdvantagesDisadvantagesFuture Development Focus
Immunoassays (e.g., ELISA, RIA)High-throughput, relatively inexpensive.Potential for cross-reactivity, lower specificity, limited to single analytes. nih.govnih.govLimited application for novel, low-abundance steroid research.
Gas Chromatography-Mass Spectrometry (GC-MS)Excellent chromatographic resolution, extensive spectral libraries.Requires derivatization, less suitable for thermolabile compounds. sciex.comtandfonline.comNovel, rapid derivatization methods; coupling with HRMS. nih.govacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS)High specificity and sensitivity, suitable for a wide range of polarities, multi-analyte capability. nih.govmdpi.comMatrix effects can cause ion suppression, can be expensive. mdpi.comMicroflow LC for increased sensitivity; novel derivatization for enhanced ionization; coupling with HRMS. youtube.com

Integration of Omics Data for Systems-Level Understanding of Pregnane Triol Biochemistry

To fully comprehend the biological relevance of 5α-Pregnane-3β,6α,20β-triol, it is essential to move beyond the study of single molecules and pathways and adopt a systems-level perspective. The integration of multiple "omics" datasets offers a powerful approach to construct a comprehensive model of its biochemistry. mdpi.comnih.gov

"Steroidomics," a subfield of metabolomics, focuses on the global, quantitative analysis of all steroids in a biological system. steroidomicslab.comfrontiersin.orgresearchgate.netyoutube.com By applying advanced MS techniques, researchers can generate a detailed profile of 5α-Pregnane-3β,6α,20β-triol along with its precursors and downstream metabolites.

This steroidomic data can then be integrated with other omics layers. For instance, combining metabolomic and transcriptomic data can reveal correlations between the levels of specific steroids and the expression of genes encoding metabolic enzymes or receptor proteins. nih.govtum.denih.govspringernature.commdpi.com If an increase in 5α-Pregnane-3β,6α,20β-triol correlates with the upregulation of a specific CYP enzyme gene, it provides strong evidence for that enzyme's role in its synthesis. Similarly, integrating proteomics data can confirm these findings at the protein level.

This multi-omics approach can generate comprehensive network models that illustrate the intricate relationships between the genome, transcriptome, proteome, and metabolome in the context of pregnane triol biochemistry. tum.de Such models are invaluable for identifying key regulatory nodes, predicting the effects of genetic or environmental perturbations, and generating new, testable hypotheses about the function of 5α-Pregnane-3β,6α,20β-triol in health and disease.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 5α-Pregnan-3β,6α,20β-triol, and how can experimental design address them?

  • Methodological Answer : Synthesis of steroidal triols like 5α-Pregnan-3β,6α,20β-triol requires precise control of stereochemistry. Key steps include:

  • Substrate selection : Use chiral precursors (e.g., pregnenolone derivatives) to ensure correct stereochemical outcomes .
  • Reaction optimization : Employ catalytic hydrogenation or enzymatic reduction to achieve β- and α-hydroxyl configurations at C3, C6, and C20.
  • Purification : Combine column chromatography (silica gel) with recrystallization to isolate high-purity products.
  • Validation : Confirm structural integrity via NMR (e.g., NOESY for spatial proximity of hydroxyl groups) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for characterizing 5α-Pregnan-3β,6α,20β-triol’s stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H-13^{13}C HSQC and COSY to map proton coupling and confirm hydroxyl group orientations .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
  • Comparative Analysis : Cross-reference spectral data with structurally analogous compounds (e.g., 5β-Pregnan-3α,17α,20-triol-d4) to identify deviations in chemical shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and theoretical models for 5α-Pregnan-3β,6α,20β-triol’s conformational stability?

  • Methodological Answer :

  • Triangulation : Validate findings using multiple methods (e.g., experimental NMR data vs. DFT-based computational modeling). Discrepancies may arise from solvent effects or force field limitations in simulations .
  • Sensitivity Analysis : Test computational models under varying parameters (e.g., dielectric constants) to identify sources of error .
  • Literature Benchmarking : Compare results with published data on similar pregnane derivatives to assess whether deviations are systematic or compound-specific .

Q. What strategies are effective for reconciling conflicting bioactivity findings across studies involving 5α-Pregnan-3β,6α,20β-triol?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., dose-dependent effects vs. assay-specific variability) .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate confounding variables .
  • Contradiction Mapping : Use frameworks from dialectical analysis (e.g., principal vs. secondary contradictions in bioactivity pathways) to prioritize hypotheses .

Q. How should researchers design studies to investigate the metabolic pathways of 5α-Pregnan-3β,6α,20β-triol in vivo?

  • Methodological Answer :

  • Isotopic Labeling : Incorporate 13^{13}C or 2^{2}H isotopes at key positions (e.g., C20) to track metabolic transformations via LC-MS/MS .
  • Multi-Omics Integration : Combine metabolomics data with transcriptomic/proteomic profiles to map enzyme interactions .
  • Ethical Pilot Testing : Conduct small-scale animal trials to refine dosing protocols before large-scale studies, adhering to ethical review guidelines .

Key Considerations

  • Triangulation : Cross-validate findings using complementary methods to mitigate biases .
  • Contradiction Analysis : Frame conflicting data as opportunities to refine hypotheses rather than experimental failures .
  • Ethical and Logistical Rigor : Ensure reproducibility through transparent reporting of methods and adherence to ethical guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.